molecular formula C20H23NO4S B2452658 (E)-ethyl 6-ethyl-2-(3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 551909-30-9

(E)-ethyl 6-ethyl-2-(3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2452658
CAS RN: 551909-30-9
M. Wt: 373.47
InChI Key: NMQZSQVLUDGTIY-CSKARUKUSA-N
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Description

(E)-ethyl 6-ethyl-2-(3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H23NO4S and its molecular weight is 373.47. The purity is usually 95%.
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Scientific Research Applications

Antirheumatic and Antioxidant Activities

Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have shown significant antioxidant, analgesic, and anti-rheumatic effects in an in vivo collagen-adjuvant arthritis model in rats. This suggests potential for therapeutic applications in treating rheumatic diseases (Sherif & Hosny, 2014).

Polymerization and Antibacterial Properties

The compound has been used in the synthesis of polymers with potential antibacterial properties. Free radical polymerization of Ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (ETTCA) indicates the formation of polymers that exhibit moderate biological activity, depending on the copolymer composition. This demonstrates its utility in developing new materials with antimicrobial properties (Elsabee, Ali, Mokhtar, & Eweis, 2011).

Anticancer Activity

Novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors, including Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, have shown potent anticancer activity against colon HCT-116 human cancer cell line. The synthesis of these compounds opens new avenues for the development of effective anticancer drugs (Abdel-Motaal, Alanzy, & Asem, 2020).

Chemical Synthesis and Characterization

Research on compounds like Ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate demonstrates the chemical versatility and potential biological activity of such molecules. The synthesis and characterization of these compounds provide valuable insights into their reactivity and functional applications in medicinal chemistry (Shipilovskikh & Rubtsov, 2014).

Borylation and C-H Bond Activation

A study on the C-H bond activation/borylation of furans and thiophenes catalyzed by an iron complex highlights the compound's role in facilitating chemical transformations. This research could have implications for the development of new catalytic processes in organic synthesis (Hatanaka, Ohki, & Tatsumi, 2010).

properties

IUPAC Name

ethyl 6-ethyl-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-3-13-7-9-15-16(12-13)26-19(18(15)20(23)24-4-2)21-17(22)10-8-14-6-5-11-25-14/h5-6,8,10-11,13H,3-4,7,9,12H2,1-2H3,(H,21,22)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQZSQVLUDGTIY-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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